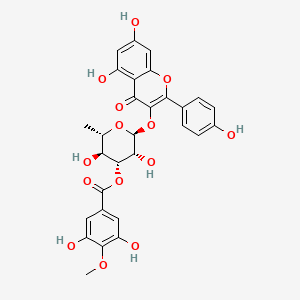
Pterogynoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterogynoside is a natural product found in Piper umbellatum and Pterogyne nitens with data available.
Aplicaciones Científicas De Investigación
Agricultural Applications
2.1 Pest Resistance
Flavonoids play a significant role in plant defense mechanisms against pests and diseases. Studies indicate that the presence of flavonoids like pterogynoside can enhance the resistance of plants to various pathogens, thereby reducing the need for chemical pesticides . This application is particularly relevant in sustainable agriculture practices.
2.2 Growth Promotion
Certain flavonoids have been linked to improved growth rates in plants by enhancing nutrient uptake and stress tolerance. Integrating this compound into agricultural practices could potentially lead to increased crop yields and resilience against environmental stresses .
Data Tables
Case Studies
Case Study 1: Antiviral Activity Against Zika Virus
In a study conducted as part of the OpenZika project, virtual screening identified pedalitin from Pterogyne nitens as a potent inhibitor of Zika virus protease. Subsequent assays confirmed its activity at concentrations that were effective yet close to cytotoxic levels, highlighting the need for further optimization for therapeutic use .
Case Study 2: Neuroprotective Mechanisms
Research exploring neuroprotective mechanisms of related flavonoids found that they could reduce mitochondrial damage and inflammation in models of neurodegenerative diseases. These findings provide a basis for investigating this compound's potential neuroprotective effects through similar pathways .
Propiedades
Fórmula molecular |
C29H26O14 |
|---|---|
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C29H26O14/c1-11-21(35)26(42-28(38)13-7-17(33)25(39-2)18(34)8-13)23(37)29(40-11)43-27-22(36)20-16(32)9-15(31)10-19(20)41-24(27)12-3-5-14(30)6-4-12/h3-11,21,23,26,29-35,37H,1-2H3/t11-,21-,23+,26+,29-/m0/s1 |
Clave InChI |
AYSKZHKNQWJAPA-BACFJZBESA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |
Sinónimos |
pterogynoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















